molecular formula C24H21N5 B2840624 3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-78-9

3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2840624
CAS RN: 866843-78-9
M. Wt: 379.467
InChI Key: DTWYYGJAMQMRNE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene ring fused to a quinazoline moiety . Quinazoline is a heterocyclic compound with a two-ring structure comprising of a benzene ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As a quinazoline derivative, it may undergo reactions typical for aromatic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinazolines are generally stable compounds, but their properties can be influenced by the presence of functional groups .

Scientific Research Applications

Antihistaminic Agents

A notable application of related triazoloquinazolinone compounds is in the development of H1-antihistaminic agents. These compounds have shown significant protection against histamine-induced bronchospasm in vivo studies on guinea pigs, highlighting their potential as new classes of antihistamines with minimal sedation effects compared to traditional medications like chlorpheniramine maleate. For example, one study synthesized 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating promising H1-antihistaminic activity with a notable compound being more potent than chlorpheniramine maleate with significantly less sedation (Alagarsamy et al., 2008).

Anticancer Activity

Another significant application is in anticancer research, where new 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas were synthesized and tested for their anticancer activity. Some compounds in this series displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Triazoloquinazolinone-based compounds have also been investigated for their ability to inhibit tubulin polymerization and exhibit vascular disrupting activity, showing potent anticancer activity across a panel of cancer cell lines. This research suggests their application in targeting cancer cell proliferation and tumor vasculature (Driowya et al., 2016).

Adenosine Receptor Antagonists

Further, derivatives of triazoloquinazolines have been identified as potent adenosine receptor antagonists, with specific compounds showing high affinity for the human A3 receptor subtype. This indicates their potential use in the development of drugs targeting adenosine receptors for various therapeutic applications (Burbiel et al., 2016).

Antimicrobial and Nematicidal Agents

Research on triazolo[4,3-c]quinazolinylthiazolidinones has uncovered their significant antimicrobial and nematicidal properties, offering a new class of agents for treating infections and nematode infestations (Reddy, Kumar, & Sunitha, 2016).

Future Directions

Future research could focus on elucidating the biological activities of this compound, as well as optimizing its synthesis. Given the biological activities exhibited by some quinazoline derivatives, this compound could potentially be of interest in the development of new therapeutic agents .

properties

IUPAC Name

3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5/c1-16-7-11-18(12-8-16)15-25-23-20-5-3-4-6-21(20)29-24(26-23)22(27-28-29)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWYYGJAMQMRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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